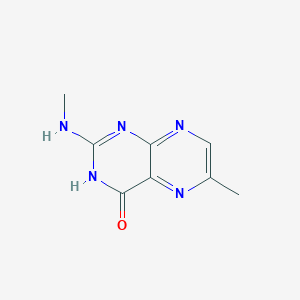
6-Methyl-2-(methylamino)pteridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(methylamino)pteridin-4(1H)-one is a heterocyclic compound belonging to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(methylamino)pteridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with methyl isocyanate, followed by methylation using methyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where various nucleophiles can replace the methylamino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-2-(methylamino)pteridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex pteridine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(methylamino)pteridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparación Con Compuestos Similares
6-Methylpterin: Lacks the methylamino group but shares the pteridine core structure.
2-Aminopterin: Contains an amino group instead of a methylamino group.
4-Hydroxy-6-methylpteridine: Similar structure with a hydroxyl group at the 4-position.
Uniqueness: 6-Methyl-2-(methylamino)pteridin-4(1H)-one is unique due to the presence of both a methyl group and a methylamino group, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its interaction with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
64882-33-3 |
|---|---|
Fórmula molecular |
C8H9N5O |
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
6-methyl-2-(methylamino)-3H-pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c1-4-3-10-6-5(11-4)7(14)13-8(9-2)12-6/h3H,1-2H3,(H2,9,10,12,13,14) |
Clave InChI |
YPYSLOUNYSPBOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C2C(=N1)C(=O)NC(=N2)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



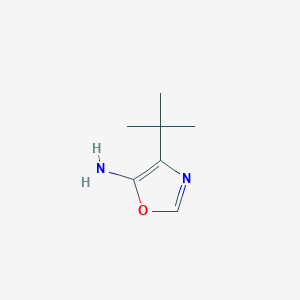

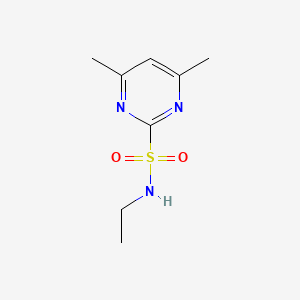

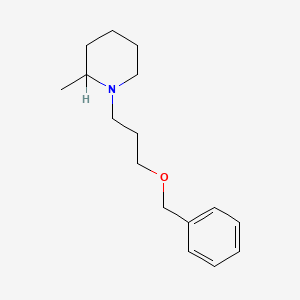

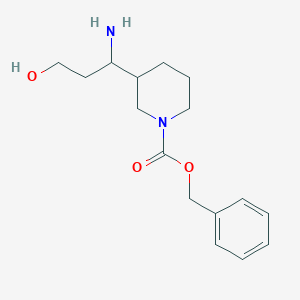
![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
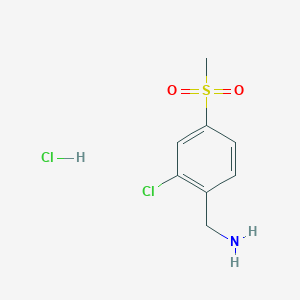
![3-(4-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13947054.png)

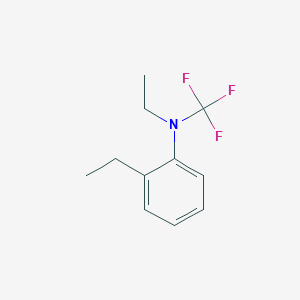
![4-Oxo-8-[4-(4-phenylbutoxy)benzoylamino]-4H-1-benzopyran-2-carboxylic Acid](/img/structure/B13947075.png)
